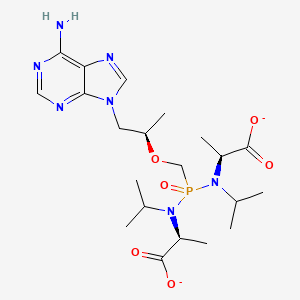
TenofovirBis(L-alanineIsopropylEster)Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TenofovirBis(L-alanineIsopropylEster)Amide is a compound belonging to the class of nucleotide analogs, which are widely used in antiviral therapies. This compound is particularly notable for its potent antiviral efficacy, low resistance rate, and high safety profile. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections and has shown promising results in preclinical models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of TenofovirBis(L-alanineIsopropylEster)Amide involves several key steps. Initially, PMPA (phosphonomethoxypropyl adenine) undergoes a heating reaction with a chlorination agent such as sulfoxide chloride, phosphorus chloride, phosphorus pentachloride, or oxalyl chloride to form PMPA-2Cl. This intermediate then reacts with phenol and L-alanine isopropyl ester in a one-pot method. The reaction is carried out in an organic solvent at temperatures between -30 to -20°C in the presence of an organic alkali .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with readily available raw materials and mild reaction conditions. This ensures that the compound can be produced efficiently and at a lower cost, making it suitable for widespread use .
Analyse Chemischer Reaktionen
Types of Reactions: TenofovirBis(L-alanineIsopropylEster)Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent antiviral activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include alkali metal amidoboranes, which facilitate the formation of primary and secondary amides. These reactions typically occur at room temperature without the need for catalysts, making them highly efficient .
Major Products Formed: The major products formed from these reactions include the active metabolite tenofovir diphosphate, which is responsible for the compound’s antiviral activity. This metabolite is produced through a series of phosphorylation steps once the compound is inside the target cells .
Wissenschaftliche Forschungsanwendungen
TenofovirBis(L-alanineIsopropylEster)Amide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleotide analogs and their interactions with viral enzymes. In biology and medicine, it is primarily used for its antiviral properties, particularly against HBV and HIV. The compound has shown significant efficacy in preclinical models, with improved pharmacokinetics and higher bioavailability compared to other tenofovir prodrugs .
Wirkmechanismus
The mechanism of action of TenofovirBis(L-alanineIsopropylEster)Amide involves its conversion to the active metabolite tenofovir diphosphate within the target cells. This metabolite inhibits viral replication by acting as a chain terminator during the synthesis of viral DNA. The compound achieves this by competing with natural nucleotides for incorporation into the viral DNA, ultimately leading to the termination of DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to TenofovirBis(L-alanineIsopropylEster)Amide include tenofovir disoproxil fumarate and tenofovir alafenamide fumarate. These compounds also belong to the class of nucleotide analogs and are used in antiviral therapies .
Uniqueness: What sets this compound apart from its counterparts is its improved pharmacokinetic profile and higher bioavailability. This results in a more potent antiviral effect at lower doses, reducing the risk of side effects and improving patient compliance .
Eigenschaften
Molekularformel |
C21H34N7O6P-2 |
|---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(1S)-1-carboxylatoethyl]-propan-2-ylamino]phosphoryl]-propan-2-ylamino]propanoate |
InChI |
InChI=1S/C21H36N7O6P/c1-12(2)27(15(6)20(29)30)35(33,28(13(3)4)16(7)21(31)32)11-34-14(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,12-16H,8,11H2,1-7H3,(H,29,30)(H,31,32)(H2,22,23,24)/p-2/t14-,15+,16+/m1/s1 |
InChI-Schlüssel |
KOQYFCUNPYXXDA-PMPSAXMXSA-L |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N([C@@H](C)C(=O)[O-])C(C)C)N([C@@H](C)C(=O)[O-])C(C)C |
Kanonische SMILES |
CC(C)N(C(C)C(=O)[O-])P(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)N(C(C)C)C(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



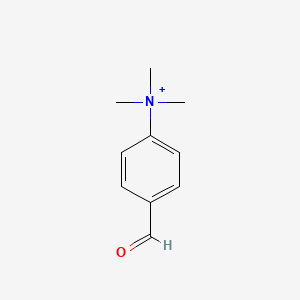
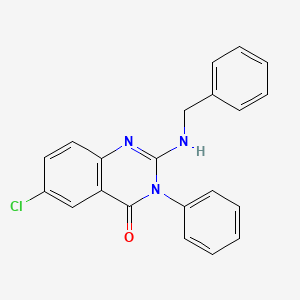
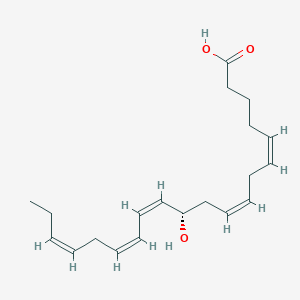

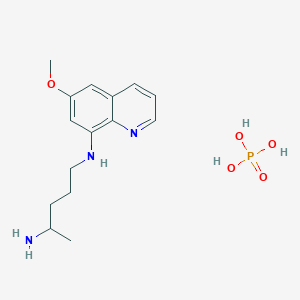
![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
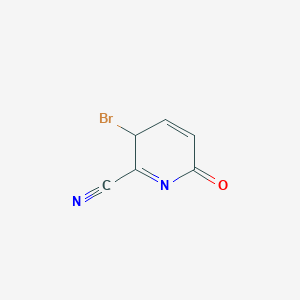
![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)

![N-(4-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341840.png)
![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)
![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)
![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)
